molecular formula C12H19NO2S B3161116 4-(Hexane-1-sulfonyl)aniline CAS No. 86810-80-2

4-(Hexane-1-sulfonyl)aniline

Cat. No. B3161116
CAS RN: 86810-80-2
M. Wt: 241.35 g/mol
InChI Key: BGKBXVYVTHTANH-UHFFFAOYSA-N
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Description

4-(Hexane-1-sulfonyl)aniline is an organic compound that belongs to the class of organosulfur compounds . It has the molecular formula C12H19NO2S .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structural details are not provided in the search results.


Chemical Reactions Analysis

Sulfonic acids, which this compound is a derivative of, are known to be highly reactive. They react vigorously with water and can cause skin burns . Sulfonyl chlorides, another derivative, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles .

Scientific Research Applications

4-(Hexane-1-sulfonyl)aniline is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, as well as other organic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and other polyfunctional molecules. Additionally, this compound is used in the synthesis of dyes, pigments, and other materials used in the textile industry.

Mechanism of Action

Target of Action

The primary target of 4-(Hexane-1-sulfonyl)aniline is the sulfonylation of aniline derivatives . Sulfonylation is a key functional group for organic synthesis and is prominently featured in biologically active molecules . The sulfonyl group plays a crucial role in the pharmaceutical and agrochemical industries, with applications ranging from the treatment of various conditions to the inclusion in antibiotic and herbicidal treatments .

Mode of Action

The compound interacts with its targets through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts . The sulfonyl radicals are transient intermediates that undergo a range of reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of sulfones . Sulfones are an important class of organosulfur compounds with diverse biological activities . The synthesis of sulfones typically involves oxidation of sulfides, electrophilic aromatic substitution of (hetero)arenes with sulfonyl chlorides or sulfonic acids, and more recent methods include transition-metal-catalyzed coupling reactions between sulfinate salts and aryl halides .

Result of Action

The result of the action of this compound is the formation of sulfonylated aniline derivatives . These derivatives have wide applications in the pharmaceutical and agrochemical industries due to their diverse biological activities .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . The sulfonylation reaction is photoredox-catalyzed, indicating that light plays a crucial role in the process .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Hexane-1-sulfonyl)aniline in laboratory experiments is its low cost and availability. It is easily obtained from chemical suppliers and is relatively inexpensive. Additionally, it is a versatile reagent and catalyst, capable of being used in a variety of organic reactions. However, it is important to note that this compound is a sulfonamide derivative and can have an effect on the body's enzymes and hormones, so it should be used with caution.

Future Directions

In the future, 4-(Hexane-1-sulfonyl)aniline may be used in the development of new pharmaceuticals and other organic compounds. Additionally, it may be used in the synthesis of novel materials, such as polymers and dyes, for use in the textile industry. It may also be used in the synthesis of new catalysts for use in organic reactions. Finally, it may be used in the development of new methods for the synthesis of complex molecules.

Safety and Hazards

While specific safety and hazard information for 4-(Hexane-1-sulfonyl)aniline is not available, sulfonic acids, which it is a derivative of, are known to be highly corrosive and can cause skin burns . They are also highly reactive towards water .

properties

IUPAC Name

4-hexylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKBXVYVTHTANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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